2,3,4,6-Tetra-O-methyl-D-galactose
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Overview
Description
2,3,4,6-Tetra-O-methyl-D-galactose is a methylated derivative of D-galactose, a type of sugar. This compound is characterized by the presence of four methoxy groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactose molecule. It is commonly used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-methyl-D-galactose typically involves the methylation of D-galactose. One common method is the reaction of D-galactose with methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-methyl-D-galactose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3,4,6-Tetra-O-methyl-D-galactose is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving carbohydrate metabolism and enzyme activity.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-methyl-D-galactose involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can affect various biological processes, including carbohydrate metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-D-galactose
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 2,3,4,6-Tetra-O-methyl-D-glucose
Uniqueness
2,3,4,6-Tetra-O-methyl-D-galactose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
4060-05-3 |
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Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-5-hydroxy-2,3,4,6-tetramethoxyhexanal |
InChI |
InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9+,10-/m1/s1 |
InChI Key |
LMWNQPUYOLOJQP-XFWSIPNHSA-N |
Isomeric SMILES |
COC[C@H]([C@@H]([C@@H]([C@H](C=O)OC)OC)OC)O |
Canonical SMILES |
COCC(C(C(C(C=O)OC)OC)OC)O |
Origin of Product |
United States |
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